(4,4-Difluorocyclohexyl)methanamine hydrochloride
Description
Molecular Structure and Stereochemistry
Core Structural Features
Cyclohexane Backbone and Fluorination Patterns
The fundamental structural unit of (4,4-Difluorocyclohexyl)methanamine hydrochloride consists of a six-membered cyclohexane ring system that undergoes significant conformational influence due to the presence of two fluorine atoms positioned at the 4-carbon. The cyclohexane backbone adopts characteristic chair conformations, which represent the most thermodynamically stable arrangements for six-membered saturated rings. The geminal difluorination pattern at the 4-position creates a unique electronic and steric environment that fundamentally alters the conformational preferences compared to unsubstituted cyclohexane derivatives.
The molecular formula Carbon seven Hydrogen thirteen Fluorine two Nitrogen one for the free base form demonstrates the specific atomic composition, with the cyclohexyl portion contributing six carbons and the methanamine functionality adding the seventh carbon atom. The strategic placement of fluorine substituents at the 4,4-position generates a symmetrical substitution pattern that eliminates potential stereochemical complexity at this carbon center while simultaneously introducing significant electronic effects. Research on related difluorocyclohexane systems has demonstrated that fluorine substitution patterns dramatically influence conformational equilibria and molecular dynamics.
The difluorination at the 4-position creates a quaternary carbon center bearing two Carbon-Fluorine bonds, which exhibit characteristic bond lengths and angles distinct from Carbon-Hydrogen or Carbon-Carbon bonds. Fluorine atoms, being the most electronegative elements, withdraw electron density from the cyclohexane ring system, creating a localized electron-deficient region that influences both conformational stability and chemical reactivity patterns. The geminal arrangement ensures that both fluorine atoms occupy the same carbon center, preventing the formation of multiple stereoisomeric forms that would arise from alternative substitution patterns.
Conformational analysis of the difluorocyclohexane system reveals that the presence of fluorine substituents affects ring-flipping dynamics and chair-chair interconversion processes. The two fluorine atoms can adopt either axial-axial or equatorial-equatorial orientations depending upon the specific chair conformation, with each arrangement exhibiting distinct energy profiles and stability characteristics. Studies on similar difluorocyclohexane derivatives have shown that fluorine substitution can stabilize specific conformational states through favorable electrostatic interactions and reduced steric strain.
Methanamine Group Functionalization
The methanamine functionality represents a critical structural component that extends from the cyclohexyl backbone through a methylene bridge linkage, creating the complete Carbon seven backbone structure observed in the molecular formula Carbon seven Hydrogen fourteen Chlorine one Fluorine two Nitrogen one. This methylene bridge serves as a conformationally flexible linker that allows the amino group to adopt various spatial orientations relative to the cyclohexane ring system. The primary amine nitrogen atom possesses a lone pair of electrons and two Nitrogen-Hydrogen bonds, conferring basic character and hydrogen bonding capabilities to the overall molecular structure.
The spatial arrangement of the methanamine group creates opportunities for intramolecular interactions with the fluorinated cyclohexane ring system, potentially influencing conformational preferences and molecular stability. The methylene carbon bridge exhibits tetrahedral geometry with four substituents including the cyclohexyl ring, the amino nitrogen, and two hydrogen atoms. This tetrahedral arrangement provides conformational flexibility that allows the amino group to sample different orientations in three-dimensional space, contributing to the overall conformational landscape of the molecule.
The primary amine functionality exhibits characteristic chemical properties including nucleophilic character due to the nitrogen lone pair electrons and basic behavior that enables protonation under appropriate conditions. The electron-withdrawing effects of the fluorinated cyclohexyl system may influence the basicity of the amino group, potentially reducing the electron density at nitrogen compared to analogous non-fluorinated systems. This electronic modulation represents an important structure-activity relationship that affects the compound's chemical behavior and interaction patterns.
The methanamine group positioning at the 1-position of the cyclohexyl ring creates a 1,4-relationship between the difluoro substitution and the methylene-amino functionality. This geometric arrangement ensures that the functional groups occupy distinct regions of molecular space, minimizing direct steric interactions while maintaining opportunities for through-space electronic effects. The flexibility of the methylene bridge allows the amino group to adopt conformations that optimize intermolecular interactions in crystal lattices or solution environments.
Hydrochloride Salt Formation and Ionic Interactions
The transformation from the free base form with molecular formula Carbon seven Hydrogen thirteen Fluorine two Nitrogen one to the hydrochloride salt with molecular formula Carbon seven Hydrogen fourteen Chlorine one Fluorine two Nitrogen one represents a fundamental change in molecular properties and behavior. The protonation of the primary amine nitrogen generates a positively charged ammonium center that forms an ionic bond with the chloride anion, creating a crystalline salt structure with enhanced stability and solubility characteristics. The molecular weight increases from the free base to 185.64 atomic mass units for the hydrochloride salt form.
The ionic character introduced through hydrochloride salt formation fundamentally alters the physical and chemical properties of the compound compared to the neutral free base form. The ammonium chloride interaction represents a strong ionic bond that significantly increases the melting point, modifies solubility profiles, and enhances crystalline stability. The protonated nitrogen center adopts tetrahedral geometry with four bonds including three Nitrogen-Hydrogen bonds and one Nitrogen-Carbon bond, eliminating the lone pair electrons present in the free base form.
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | Carbon seven Hydrogen thirteen Fluorine two Nitrogen one | Carbon seven Hydrogen fourteen Chlorine one Fluorine two Nitrogen one |
| Molecular Weight | 163.19 | 185.64 |
| Charge State | Neutral | Ionic |
| Nitrogen Geometry | Pyramidal | Tetrahedral |
| Solubility Profile | Limited | Enhanced |
The crystal structure of the hydrochloride salt involves ordered arrangements of cation-anion pairs stabilized through electrostatic interactions and hydrogen bonding networks. The positively charged ammonium center can engage in multiple hydrogen bonding interactions with chloride anions and neighboring molecules, creating three-dimensional lattice structures with enhanced stability. The fluorinated cyclohexyl portion contributes hydrophobic character that balances the hydrophilic ionic functionality, creating amphiphilic molecular behavior.
The ionic nature of the hydrochloride salt form enables dissolution in polar solvents and aqueous media, representing a significant advantage for various applications requiring enhanced solubility. The chloride anion acts as a counterion that maintains overall electrical neutrality while participating in crystal packing arrangements and intermolecular interaction networks. Computational studies on similar fluorinated amine hydrochloride salts have demonstrated the importance of ionic interactions in determining crystal morphology and polymorphic behavior.
Properties
IUPAC Name |
(4,4-difluorocyclohexyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c8-7(9)3-1-6(5-10)2-4-7;/h6H,1-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJQCPHETXMWSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669808 | |
| Record name | 1-(4,4-Difluorocyclohexyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
809273-65-2 | |
| Record name | 1-(4,4-Difluorocyclohexyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of (4,4-Difluorocyclohexyl)methanamine hydrochloride typically involves two main stages:
- Synthesis of the amine intermediate : Introduction of the aminomethyl group onto the 4,4-difluorocyclohexyl ring.
- Formation of the hydrochloride salt : Treatment of the free amine with hydrochloric acid to yield the hydrochloride salt form.
Preparation from 4,4-Difluorocyclohexyl Methanol
One commonly reported method involves the conversion of 4,4-difluorocyclohexyl methanol to the amine by reaction with ammonia in ethanol solvent, followed by acidification to form the hydrochloride salt.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 4,4-Difluorocyclohexyl methanol + NH3 (ammonia) in ethanol | Amination reaction to convert alcohol to amine |
| 2 | Treatment with HCl | Formation of hydrochloride salt |
This method leverages a nucleophilic substitution where ammonia replaces the hydroxyl group, forming the primary amine. The reaction is typically conducted under controlled temperature to optimize yield and minimize side reactions.
Synthesis via 4,4-Difluorocyclohexanone Intermediate
Another approach involves the reductive amination of 4,4-difluorocyclohexanone with ammonia or primary amines:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 4,4-Difluorocyclohexanone + NH3 or primary amine | Reductive amination to form (4,4-difluorocyclohexyl)methanamine |
| 2 | Reduction agent (e.g., NaBH3CN or catalytic hydrogenation) | Reduction of imine intermediate to amine |
| 3 | HCl treatment | Formation of hydrochloride salt |
This method is advantageous for its selectivity and ability to be scaled. The reductive amination proceeds through the formation of an imine intermediate, which is subsequently reduced to the amine. The final hydrochloride salt is formed by acid treatment.
Fluorination and Amination via (Dialkylamino)Sulfur Trifluoride Reagents
A patented process describes the preparation of geminal difluorinated cycloalkyl methyl amines, including (4,4-difluorocyclohexyl)methanamine, through a fluorination step using (dialkylamino)sulfur trifluoride reagents followed by amination:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Starting compound (e.g., cyclohexyl derivative) + (dialkylamino)sulfur trifluoride | Introduction of geminal difluoro groups |
| 2 | Reaction with ammonia or amine | Formation of aminomethyl group |
| 3 | Acidification with HCl | Conversion to hydrochloride salt |
This method allows for the direct introduction of fluorine atoms at the 4,4-positions on the cyclohexyl ring with simultaneous or subsequent installation of the amine group. The use of (dialkylamino)sulfur trifluoride reagents, such as (dimethylamino)sulfur trifluoride, enables efficient fluorination under mild conditions. This process is notable for its improved yield and purity compared to earlier methods.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Amination of 4,4-Difluorocyclohexyl methanol | 4,4-Difluorocyclohexyl methanol | NH3 in ethanol, HCl | Simple, direct | Moderate yield, requires pure alcohol |
| Reductive amination of 4,4-Difluorocyclohexanone | 4,4-Difluorocyclohexanone | NH3 or amine, NaBH3CN or H2/Pd | High selectivity, scalable | Requires careful control of reduction |
| Fluorination with (dialkylamino)sulfur trifluoride | Cyclohexyl derivatives | (Dialkylamino)sulfur trifluoride, NH3, HCl | Efficient fluorination and amination | Use of specialized reagents, cost |
Research Findings and Optimization Notes
- Reaction Conditions : Optimal temperatures for amination reactions are typically in the range of 50–80°C to balance reaction rate and selectivity.
- Solvent Choice : Ethanol is commonly used for amination due to its ability to dissolve both reactants and moderate polarity, favoring nucleophilic substitution.
- Purification : The hydrochloride salt form enhances crystallinity and stability, facilitating purification by recrystallization.
- Yield Improvements : Use of catalytic hydrogenation in reductive amination improves yield and reduces impurities compared to chemical hydride reductions.
- Safety and Handling : (Dialkylamino)sulfur trifluoride reagents require careful handling due to their reactivity and potential toxicity.
Chemical Reactions Analysis
(4,4-Difluorocyclohexyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form other derivatives.
Substitution: The compound can undergo substitution reactions where the fluorine atoms or the amine group are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
- Building Block : It serves as a building block in the synthesis of complex organic molecules, facilitating the development of new compounds with desired properties.
- Reagent : Used in various chemical reactions, it acts as a reagent that can enhance reaction efficiency and selectivity.
Biology
- Enzyme Inhibition : Research has indicated that this compound may inhibit enzymes involved in critical biochemical pathways, making it a candidate for further investigation in enzyme-related studies.
- Receptor Binding Studies : It has been studied for its interaction with specific receptors, influencing cellular responses and signaling pathways.
Medicine
- Therapeutic Potential : The compound is being explored for its use as a precursor in the synthesis of pharmaceutical compounds. Its unique structure may contribute to developing new therapeutic agents for treating diseases such as cancer and viral infections.
- Antiviral Applications : Preliminary studies suggest that (4,4-Difluorocyclohexyl)methanamine hydrochloride may exhibit antiviral properties, particularly against coronaviruses and HIV.
Inhibition Studies
A study focused on the inhibition of 3C-like proteases demonstrated that compounds similar to this compound exhibited significant potency against coronaviruses in vitro. This highlights its potential for antiviral applications .
Anti-HIV Activity
Research on fluorinated derivatives has shown promising results in enhancing anti-HIV activity. Compounds were evaluated for their ability to inhibit virus replication in lymphocytes, demonstrating varying degrees of efficacy based on structural differences .
Mechanism of Action
The mechanism of action of (4,4-Difluorocyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
| Compound Name | Molecular Formula | Key Structural Features | Physicochemical Properties | Applications/Findings |
|---|---|---|---|---|
| (4,4-Difluorocyclohexyl)methanamine HCl | C7H14ClF2N | 4,4-difluoro-cyclohexyl + -CH2NH2·HCl | MW: 193.64; High solubility in polar solvents | Opioid receptor ligands |
| (4,4-Difluorocyclohexyl)hydrazine HCl | C6H13ClF2N2 | 4,4-difluoro-cyclohexyl + -NH-NH2·HCl | MW: 207.63; Reactive hydrazine group | Intermediate for heterocyclic synthesis |
| [1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol | C8H15F2NO | 4,4-difluoro-cyclohexyl + -CH2NH2 + -CH2OH | MW: 179.21; Amphiphilic properties | Potential prodrug or bifunctional linker |
| (R)-1-(4,4-Difluorocyclohexyl)-2-propanamine HCl | C9H18ClF2N | Chiral propylamine chain + 4,4-difluoro-cyclohexyl | MW: 225.69; Stereospecific activity | Targeted receptor modulation |
| 3,3-Difluorocyclohexanamine HCl | C6H12ClF2N | 3,3-difluoro-cyclohexyl + -NH2·HCl | MW: 179.62; Altered ring conformation | Comparative SAR studies |
| 4-(Difluoromethoxy)phenylmethanamine HCl | C14H14ClF2NO | Aromatic difluoromethoxy + benzylamine | MW: 285.72; High lipophilicity | CNS-targeting candidates |
Key Comparisons
Fluorine Substitution Position 4,4-Difluoro vs. 3,3-Difluoro Cyclohexylamine: The 4,4-difluoro substitution stabilizes a chair conformation with axial fluorine atoms, reducing steric hindrance for amine interactions.
Functional Group Variations Methanamine vs. Hydrazine: The hydrazine derivative (C6H13ClF2N2) exhibits higher reactivity due to the -NH-NH2 group, enabling condensation reactions for heterocycle formation. However, it is less stable under acidic conditions compared to the methanamine analog . Amino Acid Derivatives: (2S)-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride (C8H14ClF2NO2) introduces carboxylate functionality, enhancing water solubility and enabling peptide incorporation .
Chirality and Chain Length
- The (R)-configured 2-propanamine derivative (C9H18ClF2N) demonstrates stereospecific binding to κ-opioid receptors, with a 30% yield in synthesis, highlighting the role of stereochemistry in pharmacological activity .
Aromatic vs.
Biological Activity
Overview
(4,4-Difluorocyclohexyl)methanamine hydrochloride is a fluorinated organic compound with the molecular formula CHClFN. It has garnered attention in scientific research due to its potential applications in medicinal chemistry and its unique biological activity profile. This article explores its biological mechanisms, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and stability, which is crucial for modulating biochemical pathways.
Key Mechanisms:
- Nucleophilic Addition : The amine group facilitates nucleophilic addition to electrophilic centers in biological molecules, potentially forming unstable intermediates like carbinolamines.
- Receptor Binding : Studies suggest that this compound may interact with specific receptors involved in drug transport and metabolism, notably P-glycoprotein (P-gp), which plays a significant role in drug resistance mechanisms .
1. Antiviral Properties
Research indicates that derivatives of this compound exhibit antiviral properties. For instance, compounds structurally similar to this compound have shown efficacy against filoviruses such as Ebola and Marburg viruses, with some derivatives achieving EC values below 10 μM .
2. P-glycoprotein Interaction
This compound has been investigated for its ability to modulate P-glycoprotein activity. In vitro studies demonstrated that certain analogs could reverse drug resistance in cancer cells by inhibiting P-gp-mediated drug efflux, thereby enhancing the effectiveness of chemotherapeutic agents like paclitaxel .
Case Study 1: Antiviral Efficacy
A study conducted on various substituted 4-(aminomethyl)benzamides, including those derived from this compound, highlighted their ability to inhibit viral entry. The compounds were tested against wild-type strains of Ebola and Marburg viruses in Vero cells, showing promising results that warrant further optimization for therapeutic use .
Case Study 2: Drug Resistance Modulation
In a separate investigation focused on P-gp interactions, compounds derived from this compound were shown to selectively inhibit P-gp over CYP3A4. This selectivity was crucial for reducing side effects while enhancing the bioavailability of co-administered drugs in resistant cancer models .
Research Findings
Q & A
Q. Critical Parameters :
- Temperature Control : Fluorination reactions are exothermic; maintaining -20°C to 0°C prevents side reactions.
- Catalyst Selection : Pd/C or Raney Ni improves reductive amination efficiency.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/ether) achieves >97% purity .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Purity |
|---|---|---|---|
| Fluorination | DAST, CH₂Cl₂, -20°C | 60-75% | 90% |
| Amination | NH₃·MeOH, NaBH₃CN | 50-65% | 85% |
| Salt Formation | HCl/EtOH | 95% | 98% |
Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Basic Research Focus
Spectroscopy :
- ¹H NMR (D₂O): δ 1.6–2.2 (m, cyclohexyl H), 3.1 (s, CH₂NH₃⁺).
- ¹⁹F NMR : δ -100 to -110 ppm (CF₂).
- Mass Spec (ESI+) : [M+H]⁺ at m/z 166.1 (free base), 202.1 (HCl salt).
Q. Table 2: Analytical Data
| Method | Key Peaks/Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 3.1 (s, 2H) | CH₂NH₃⁺ group |
| ¹⁹F NMR | δ -105 ppm | CF₂ conformation |
| HPLC | Purity ≥97% | Residual solvent <0.1% |
How can researchers resolve discrepancies in biological activity data between this compound and its non-fluorinated analogs?
Advanced Research Focus
Discrepancies in receptor binding assays may arise from fluorination’s impact on lipophilicity or steric effects. Methodological strategies include:
Comparative Molecular Dynamics : Simulate binding poses to assess fluorine’s role in hydrophobic interactions.
Free-Energy Perturbation (FEP) : Quantify ΔΔG of fluorinated vs. non-fluorinated analogs.
SPR/Biacore Assays : Measure real-time binding kinetics (Kₐ, K_d) under standardized conditions.
Case Study : A LOXL2 inhibitor study showed fluorination increased selectivity 10-fold (IC₅₀: 126 nM vs. 1.2 µM for non-fluorinated analog) due to enhanced hydrophobic pocket fitting .
What experimental strategies are effective in determining stereochemical configuration during SAR studies?
Advanced Research Focus
For chiral derivatives (e.g., cyclohexyl stereoisomers):
Chiral HPLC : Use a Chiralpak IC-3 column (hexane/IPA) to separate enantiomers.
X-ray Crystallography : Resolve absolute configuration via co-crystallization with a chiral auxiliary.
VCD Spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra.
Example : Enantiomers of a related compound showed 20-fold differences in IC₅₀ due to steric hindrance in the active site .
What are the best practices for designing stability studies to assess degradation pathways?
Advanced Research Focus
Accelerated Stability Protocol :
- Conditions : 40°C/75% RH (ICH Q1A), pH 1–9 buffers.
- Analytical Tools :
- HPLC-PDA : Monitor degradation products (e.g., dehalogenation or oxidation).
- LC-MS/MS : Identify degradants via fragmentation patterns.
Q. Key Findings :
Q. Table 3: Degradation Pathways
| Condition | Major Degradant | Mechanism |
|---|---|---|
| pH 2 | 4,4-Difluorocyclohexanol | Acid hydrolysis |
| Light | N-Oxide | Photooxidation |
| 40°C/75% RH | None (stable) | - |
What safety protocols are recommended for handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
